

# Propyl Methanesulfonate: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: *Propyl methanesulfonate*

Cat. No.: *B154702*

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CAS Number: 1912-31-8[1][2]

This guide provides an in-depth technical overview of **propyl methanesulfonate**, a potent alkylating agent of significant interest to researchers, scientists, and drug development professionals. The document covers its chemical and physical properties, synthesis, mechanism of action, and key experimental protocols for its analysis and assessment of its genotoxic potential.

## Chemical and Physical Properties

**Propyl methanesulfonate**, also known as propyl mesylate, is the propyl ester of methanesulfonic acid.[3] It is a colorless to pale yellow liquid and is recognized for its utility as a reagent in organic synthesis, primarily as an alkylating agent for introducing a propyl group.[3][4]

Table 1: Chemical Identifiers and Molecular Properties

Identifier	Value
CAS Number	1912-31-8
Molecular Formula	C4H10O3S[2]
Molecular Weight	138.19 g/mol [1]
IUPAC Name	propyl methanesulfonate[1]
Synonyms	Propyl mesylate, Methanesulfonic acid propyl ester, n-Propyl methanesulfonate[1][2][3]
SMILES	CCCOS(=O)(=O)C[1]
InChI Key	DKORSYDQYFVQNS-UHFFFAOYSA-N[1]

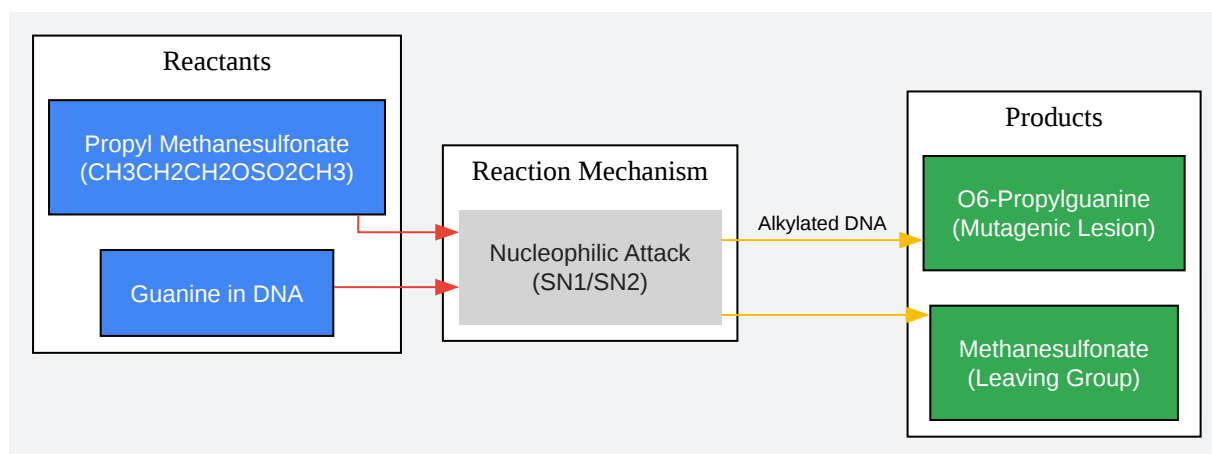
Table 2: Physical and Chemical Properties

Property	Value
Appearance	Colorless to light yellow/orange clear liquid[3]
Boiling Point	110°C / 20mmHg
Flash Point	92.4°C
Refractive Index	1.4200 to 1.4250
Solubility	Soluble in water and various organic solvents[3]

## Mechanism of Action: DNA Alkylation

**Propyl methanesulfonate** is a monofunctional alkylating agent.[5] Its biological activity, including its genotoxicity and mutagenicity, stems from its ability to transfer its propyl group to nucleophilic sites on biological macromolecules, most significantly DNA.[5][6] This process, known as DNA alkylation, can lead to mutations and cell death if the DNA damage is not repaired. The methanesulfonate group is an excellent leaving group, facilitating the nucleophilic substitution reaction.[7]

Alkylating agents can react with DNA via two main mechanisms: SN1 (first-order nucleophilic substitution) and SN2 (second-order nucleophilic substitution).[7][8] While SN2-type agents primarily react with ring nitrogen atoms on DNA bases, SN1-type agents can react with both nitrogen and exocyclic oxygen atoms.[7] **Propyl methanesulfonate** is expected to exhibit reactivity that can lead to alkylation at various positions on DNA bases, with a notable target being the O6 position of guanine, a highly mutagenic lesion.[5][6]



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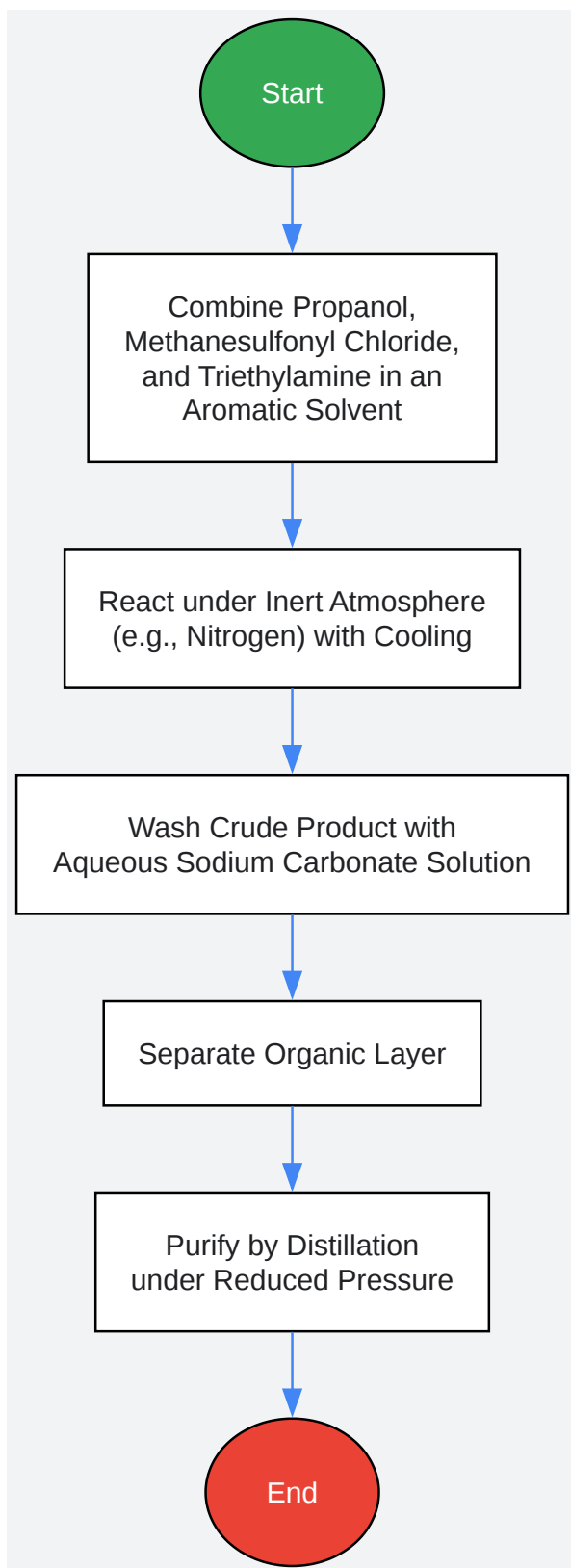
Mechanism of DNA Alkylation by **Propyl Methanesulfonate**.

## Experimental Protocols

### Synthesis of Propyl Methanesulfonate (Representative Method)

The synthesis of alkyl methanesulfonates typically involves the reaction of an alcohol with methanesulfonyl chloride in the presence of a base. The following is a general procedure based on a patented method.[9]

Workflow for the Synthesis of **Propyl Methanesulfonate**



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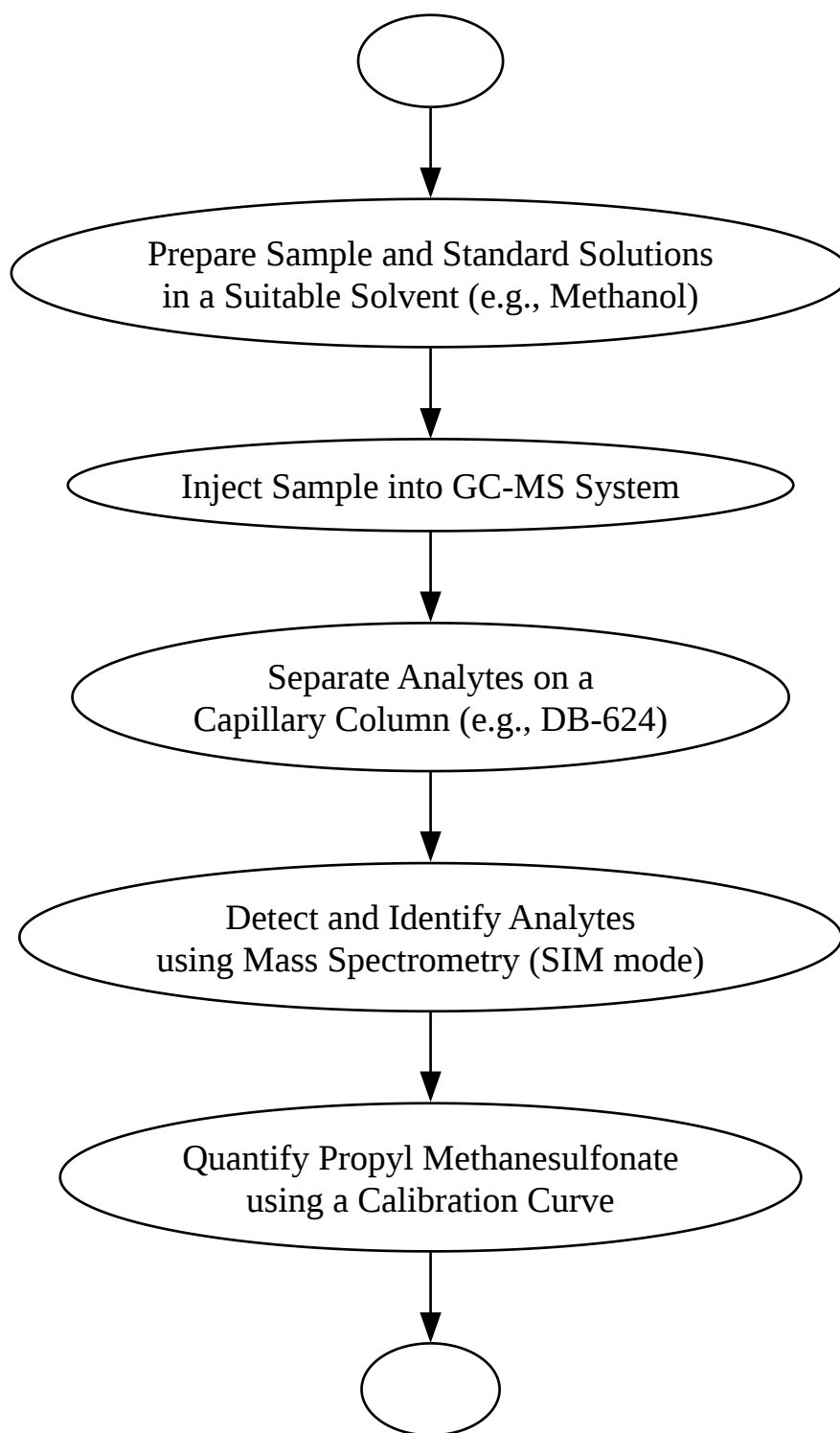
General workflow for the synthesis of **propyl methanesulfonate**.

#### Methodology:

- **Reaction Setup:** In a reaction vessel under an inert atmosphere (e.g., nitrogen), a mixture of n-propanol, methanesulfonyl chloride, and an aromatic organic solvent (e.g., toluene) is prepared.[\[9\]](#)
- **Addition of Base:** A tertiary amine, such as triethylamine, is added to the mixture. The reaction is typically carried out with cooling to manage the exothermic nature of the reaction.  
[\[9\]](#)
- **Reaction:** The mixture is stirred until the reaction is complete, which can be monitored by techniques like TLC or GC.
- **Workup:** The crude reaction mixture containing **propyl methanesulfonate** is washed with an aqueous solution of an alkali metal carbonate (e.g., sodium carbonate) to neutralize any remaining acid and remove byproducts.[\[9\]](#)
- **Purification:** The organic layer is separated, dried, and the solvent is removed. The final product is then purified, typically by distillation under reduced pressure.

## Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive method for the detection and quantification of genotoxic impurities like **propyl methanesulfonate** in active pharmaceutical ingredients (APIs).[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)



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Workflow for the in vivo *Pig-a* genotoxicity assay.

Methodology:

- **Animal Dosing:** Male Wistar rats are typically used. A 28-day repeat-dose protocol is preferred for regulatory safety assessments. [14]**Propyl methanesulfonate** is administered, for example, by oral gavage. A vehicle control group and a positive control group (e.g., treated with N-nitroso-N-ethylurea) are included. [15]2. **Blood Collection:** Peripheral blood samples (a few microliters) are collected from the animals at various time points during and after the dosing period. [16]Blood is collected into tubes containing an anticoagulant. [17]3. **Cell Staining:** The blood samples are stained with a cocktail of fluorescently-labeled antibodies. For the rat RBC assay, this typically includes an antibody against a GPI-anchored protein (e.g., FITC-conjugated anti-rat CD59) and an antibody against an erythroid marker (e.g., APC-conjugated anti-rat HIS49). [16]4. **Flow Cytometric Analysis:** The stained samples are analyzed on a flow cytometer equipped with appropriate lasers. At least one million red blood cells per sample are analyzed to determine the frequency of cells that are negative for the GPI-anchored protein (CD59-negative), which are the mutant cells. [16][14]5. **Data Analysis:** The frequency of mutant red blood cells is calculated for each animal at each time point. Statistical analysis is performed to determine if there is a significant increase in the mutant frequency in the **propyl methanesulfonate**-treated groups compared to the vehicle control group.

## Safety and Handling

**Propyl methanesulfonate** is a suspected mutagen and should be handled with appropriate safety precautions. [4]It may cause skin and eye irritation. [3]

- **Personal Protective Equipment (PPE):** Wear protective gloves, clothing, and eye/face protection.
- **Ventilation:** Work in a well-ventilated area, preferably in a chemical fume hood.
- **Handling:** Avoid contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
- **Storage:** Store in a tightly closed container in a dry and well-ventilated place.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

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